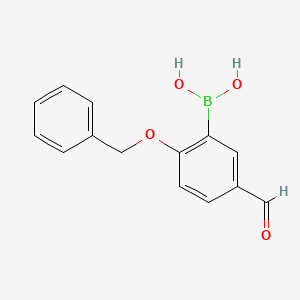

2-Benzyloxy-5-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

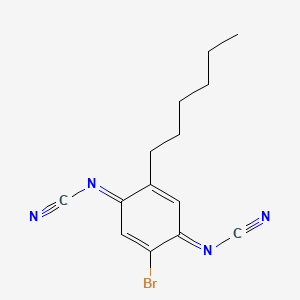

2-Benzyloxy-5-formylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported in various studies . For example, one study discussed the synthesis of boronic acid derivatives as Influenza A virus (IAV) replication inhibitors .

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-formylphenylboronic acid consists of a benzene ring attached to an oxygen atom (benzyloxy), a formyl group, and a boronic acid group . The empirical formula is C14H13BO4 and the molecular weight is 256.06 .

Chemical Reactions Analysis

Boronic acids, including 2-Benzyloxy-5-formylphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign organoboron reagent .

Scientific Research Applications

Synthesis of Complex Molecules

2-Formylphenylboronic acids, including derivatives like 2-benzyloxy-5-formylphenylboronic acid, are pivotal in the synthesis of benzoxaboroles and other complex organic compounds. Their reactions with secondary amines and activated olefins lead to the formation of 3-amino-substituted benzoxaboroles or functionalized benzoboroxoles, showcasing diverse reactivity based on the structure of the amines or the activated olefins involved. This reactivity is leveraged to synthesize novel organic compounds with potential for further chemical modifications and applications in various fields of research, including materials science and drug development (Adamczyk-Woźniak et al., 2010), (Kumar et al., 2010).

Antimicrobial and Anticancer Agents

The antimicrobial activity of 2-formylphenylboronic acids and their derivatives is significant, particularly against fungi and bacteria. These compounds, through a probable mechanism involving the inhibition of cytoplasmic leucyl-tRNA synthetase of microorganisms, show moderate to high activity against various strains such as Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. Some derivatives exhibit higher activity than known antifungal drugs, highlighting their potential as novel antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Moreover, benzoxaborole derivatives synthesized from 2-formylphenylboronic acids have been evaluated for their anticancer activities. Research indicates these compounds exhibit significant antiproliferative effects against various cancer cell lines, including ovarian cancer cells, by inducing cell cycle arrest and apoptosis. This suggests a promising avenue for the development of novel anticancer agents with a specific mode of action (Psurski et al., 2018).

Bioorthogonal Chemistry

2-Formylphenylboronic acids are utilized in bioorthogonal chemistry for protein modification and conjugation reactions. These reactions are orthogonal to protein functional groups, demonstrating the utility of 2-formylphenylboronic acids in bioconjugation strategies for the development of biochemical research tools and therapeutic agents. The ability to undergo reactions under physiologically compatible conditions without interfering with biological processes makes them valuable in studying biological systems and developing bioconjugated molecules (Dilek et al., 2015).

Safety and Hazards

2-Benzyloxy-5-formylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

The future directions of research on 2-Benzyloxy-5-formylphenylboronic acid and other boronic acids are promising. Given their unique properties and potential applications in medicinal chemistry, there is a growing interest in these compounds . Further studies are needed to explore their potential uses and to develop new promising drugs .

properties

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCABRWZPCRMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675317 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-formylphenylboronic acid | |

CAS RN |

1310384-22-5 |

Source

|

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)